molecular formula C2H4Cl2S2 B6305770 Bis(chloromethyl)disulfide, 90% CAS No. 18994-69-9

Bis(chloromethyl)disulfide, 90%

Cat. No. B6305770
CAS RN: 18994-69-9
M. Wt: 163.1 g/mol
InChI Key: AVIJCTKPQJGONY-UHFFFAOYSA-N
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Description

Bis(chloromethyl)disulfide, also known as bis(2-chloroethyl)disulfide, is an organosulfur compound with the molecular formula C2H4Cl2S2. It is a colorless liquid with a pungent odor and is widely used as a reagent in organic chemistry, as a catalyst in polymerization reactions, and in the manufacture of pharmaceuticals. Bis(chloromethyl)disulfide has been studied extensively for its potential applications in the fields of medicine, biochemistry, and environmental protection.

Scientific Research Applications

Bis(chloromethyl)disulfide has a variety of scientific research applications, including in the synthesis of other organosulfur compounds, in the preparation of polymers and pharmaceuticals, and in the study of the mechanism of action of certain drugs. It has also been used as a reagent in organic chemistry, as a catalyst in polymerization reactions, and in the manufacture of pharmaceuticals.

Mechanism of Action

Bis(chloromethyl)disulfide is known to interact with a variety of biological molecules. It has been shown to react with cysteine residues in proteins, forming a covalent bond between the sulfur atoms of the cysteine and the chlorine atoms of the Bis(chloromethyl)disulfide, 90%(chloromethyl)disulfide. This covalent bond can lead to the inactivation of the protein or to the formation of a new protein-Bis(chloromethyl)disulfide, 90%(chloromethyl)disulfide complex.
Biochemical and Physiological Effects
Bis(chloromethyl)disulfide has been studied for its potential effects on the biochemical and physiological processes of organisms. Studies have shown that it can inhibit certain enzymes, such as cytochrome P450, and can bind to certain receptors, such as the serotonin transporter. It has also been found to have an effect on neurotransmitter release and to be toxic to certain organisms, such as bacteria and fungi.

Advantages and Limitations for Lab Experiments

Bis(chloromethyl)disulfide has several advantages and limitations that should be considered when using it in laboratory experiments. The main advantage is its high reactivity, which makes it useful for a variety of synthesis and research applications. However, it is also highly toxic and can cause irritation to the skin and eyes. Additionally, it has a strong odor and is volatile, which can make it difficult to work with in a laboratory setting.

Future Directions

Bis(chloromethyl)disulfide has potential applications in several areas of research, including in the development of new pharmaceuticals, in the study of protein-ligand interactions, and in the study of the mechanism of action of certain drugs. Additionally, it could be used as a reagent in organic synthesis, as a catalyst in polymerization reactions, and in the manufacture of pharmaceuticals. Further research is needed to fully understand the potential applications of Bis(chloromethyl)disulfide, 90%(chloromethyl)disulfide and to develop new and improved methods of synthesis and use.

Synthesis Methods

Bis(chloromethyl)disulfide can be synthesized by several different methods. One common method is the reaction of thionyl chloride with dimethyl disulfide. Another method is the reaction of sulfur dichloride with dimethyl disulfide. In both cases, the products are a mixture of Bis(chloromethyl)disulfide, 90%(chloromethyl)disulfide and dichloromethyl disulfide.

properties

IUPAC Name

chloro-(chloromethyldisulfanyl)methane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H4Cl2S2/c3-1-5-6-2-4/h1-2H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVIJCTKPQJGONY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(SSCCl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H4Cl2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50517097
Record name Chloro[(chloromethyl)disulfanyl]methane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50517097
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Chloro[(chloromethyl)disulfanyl]methane

CAS RN

18994-69-9
Record name Chloro[(chloromethyl)disulfanyl]methane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50517097
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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